PDE4 Inhibitory Potency: 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane vs. Reference PDE4 Inhibitors
The compound demonstrates PDE4 inhibitory activity with an IC50 of 1,200 nM, representing a moderate potency scaffold that can serve as a starting point for optimization compared to high-affinity reference inhibitors [1]. While clinical-stage PDE4 inhibitors like roflumilast exhibit sub-nanomolar IC50 values (0.7 nM), the micromolar activity of this diazepane derivative positions it as a useful tool for exploring structure-activity relationships in the low-to-moderate affinity range, particularly where target engagement thresholds rather than maximal inhibition are desired [2].
| Evidence Dimension | PDE4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1,200 nM |
| Comparator Or Baseline | Roflumilast (clinical PDE4 inhibitor): IC50 = 0.7 nM |
| Quantified Difference | 1,714-fold lower potency |
| Conditions | In vitro enzymatic assay using recombinant PDE4 at pH 6.5, 2°C [1] |
Why This Matters
This quantitative difference defines the compound's utility as a moderate-affinity chemical probe for PDE4 biology, rather than as a development candidate.
- [1] BindingDB. BDBM140068: PDE4 Inhibition Data (US8901315, 112). IC50: 1.20E+3 nM. Assay: The PDE4 inhibiting effect of compounds of the present invention. View Source
- [2] Roflumilast: PDE4 Inhibitor. IC50 = 0.7 nM (PubChem BioAssay AID 1159740). View Source
